17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide
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Overview
Description
17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide is a complex organic compound with a unique structure It belongs to the class of cholestanoids and is characterized by its cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Cholestanol: Similar structure but lacks the diphenylphosphoryl group.
Stigmasterol: Similar core structure but different side chains and functional groups.
Ergosterol: Similar core structure but different functional groups and biological roles
Uniqueness
17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide is unique due to its specific functional groups and the presence of the diphenylphosphoryl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C39H57OP |
---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C39H57OP/c1-28(2)13-12-14-29(3)35-21-22-36-34-20-19-30-27-33(23-25-38(30,4)37(34)24-26-39(35,36)5)41(40,31-15-8-6-9-16-31)32-17-10-7-11-18-32/h6-11,15-18,28-30,33-37H,12-14,19-27H2,1-5H3 |
InChI Key |
ZPGUJJXRYOPTEY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
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